molecular formula C12H18N2O3 B1492008 (E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid CAS No. 1995787-27-3

(E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid

Cat. No. B1492008
CAS RN: 1995787-27-3
M. Wt: 238.28 g/mol
InChI Key: QUJRUSCHNMEUIA-SNAWJCMRSA-N
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Description

(E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid, otherwise known as CBP, is a novel synthetic compound that has been used in a variety of scientific research applications. CBP is a cyclic compound with a cyclobutylpiperazine ring, and a 4-oxobut-2-enoic acid group. It has been found to have a variety of biochemical and physiological effects, as well as a range of advantages and limitations for lab experiments.

Scientific Research Applications

Efficient Synthesis of Building Blocks

(E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid derivatives are valuable as building blocks in the synthesis of biologically active compounds. An efficient protocol involving microwave assistance and ytterbium triflate catalyst allows the fast preparation of target acids from various (hetero)aromatic ketones and glyoxylic acid monohydrate, yielding pure products with significant isolated yields (Tolstoluzhsky et al., 2008).

Novel Heterocyclic Compounds Synthesis

The acid serves as a key starting material for preparing a series of novel heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds exhibit potential antibacterial activities, highlighting the acid's role in developing new antimicrobial agents (El-Hashash et al., 2015).

Synthesis and Characterization for Biological Applications

The synthesis and characterization of derivatives, like 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, have been explored. These studies include various techniques such as elemental analyses, FT-IR, NMR, and X-ray structural analysis, leading to insights into their potential for DNA interaction, antioxidant, and antitumor activities, suggesting significant biomedical applications (Sirajuddin et al., 2015).

Antioxidant and Cytotoxic Potential

Specific derivatives have been investigated for their antioxidant properties and cytotoxic effects against carcinoma cells, indicating the acid's derivatives could be effective in cancer research and therapy due to their impact on cellular oxidative stress and tumor cell viability (Zayed et al., 2019).

properties

IUPAC Name

(E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c15-11(4-5-12(16)17)14-8-6-13(7-9-14)10-2-1-3-10/h4-5,10H,1-3,6-9H2,(H,16,17)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJRUSCHNMEUIA-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N2CCN(CC2)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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